molecular formula C20H17ClFN3OS B11372780 5-chloro-N-(3,4-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11372780
M. Wt: 401.9 g/mol
InChI Key: YZRMMZJULWFQDQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylphenylamine, 2-fluorobenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the fluorophenylmethylthio group.

    Amidation: reactions to form the carboxamide linkage.

    Halogenation: to introduce the chlorine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Substituted pyrimidines: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to:

    Inhibition of enzyme activity: .

    Modulation of receptor signaling: .

    Interference with DNA/RNA synthesis: .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyrimidine-4-carboxamide: .

    N-(3,4-Dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: .

    2-(2-Fluorophenyl)-5-chloropyrimidine-4-carboxamide: .

Uniqueness

The unique combination of substituents in 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3OS/c1-12-7-8-15(9-13(12)2)24-19(26)18-16(21)10-23-20(25-18)27-11-14-5-3-4-6-17(14)22/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

YZRMMZJULWFQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)C

Origin of Product

United States

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